molecular formula C20H15N3O B4879956 1-Naphthalen-1-yl-3-quinolin-3-ylurea

1-Naphthalen-1-yl-3-quinolin-3-ylurea

Cat. No.: B4879956
M. Wt: 313.4 g/mol
InChI Key: YXJQOIQEXGLDMW-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-3-quinolin-3-ylurea is an organic compound that features a unique structure combining naphthalene and quinoline moieties. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both naphthalene and quinoline rings in its structure imparts distinctive chemical and physical properties, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-1-yl-3-quinolin-3-ylurea typically involves the reaction of naphthylamine and quinoline-3-carboxylic acid derivatives. The process generally includes the following steps:

    Formation of Isocyanate Intermediate: Naphthylamine is reacted with phosgene to form naphthyl isocyanate.

    Coupling Reaction: The naphthyl isocyanate is then reacted with quinoline-3-carboxylic acid or its derivatives under controlled conditions to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalen-1-yl-3-quinolin-3-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline-N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

    Oxidation: Quinoline-N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1-Naphthalen-1-yl-3-quinolin-3-ylurea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-quinolin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. In biological systems, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

  • 1-Naphthalen-1-yl-3-(4-pentyl-phenyl)-urea
  • 1-Naphthalen-1-yl-3-(4-phenoxy-phenyl)-urea
  • 1-Naphthalen-2-yl-3-(3-trifluoromethyl-phenyl)-urea

Comparison: 1-Naphthalen-1-yl-3-quinolin-3-ylurea is unique due to the presence of both naphthalene and quinoline rings, which impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds that may only contain one of these aromatic systems.

Properties

IUPAC Name

1-naphthalen-1-yl-3-quinolin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-20(22-16-12-15-7-2-4-10-18(15)21-13-16)23-19-11-5-8-14-6-1-3-9-17(14)19/h1-13H,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJQOIQEXGLDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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